Product packaging for 1-(5-chloro-2-nitrophenyl)-1H-imidazole(Cat. No.:CAS No. 190198-20-0)

1-(5-chloro-2-nitrophenyl)-1H-imidazole

Cat. No.: B065231
CAS No.: 190198-20-0
M. Wt: 223.61 g/mol
InChI Key: STRGYAXBWTXYMH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrophenyl)-1H-imidazole is a high-value chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a multifunctional scaffold that combines an imidazole heterocycle with a chloronitrobenzene moiety, making it a versatile intermediate for the synthesis of novel bioactive molecules. Research Applications and Value: Medicinal Chemistry: This compound serves as a critical synthon for constructing more complex molecules. The imidazole ring is a privileged structure in drug discovery, known to be a key pharmacophore in a wide range of therapeutic agents. Its derivatives are extensively researched for various pharmacological activities, including potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties . Structure-Activity Relationship (SAR) Studies: Researchers can utilize this building block to explore SAR by further functionalizing the imidazole nitrogen or the benzene ring. The presence of both electron-withdrawing (nitro, chloro) groups and the electron-rich imidazole creates a unique electronic profile that can be tuned to modulate interactions with biological targets. Material Science: As a heterocyclic aromatic compound, it may also find applications in the development of novel organic materials. Handling and Usage: This product is intended for use by qualified laboratory personnel only. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Always consult the Safety Data Sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClN3O2 B065231 1-(5-chloro-2-nitrophenyl)-1H-imidazole CAS No. 190198-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-7-1-2-8(13(14)15)9(5-7)12-4-3-11-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRGYAXBWTXYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 5 Chloro 2 Nitrophenyl 1h Imidazole and Analogs

General Synthetic Routes to Imidazole (B134444) and Nitroimidazole Systems

The imidazole ring is a ubiquitous heterocyclic motif, and numerous methods for its synthesis have been developed over the past century and a half. These methods can be broadly categorized into classical syntheses and modern multicomponent reactions.

Classical Syntheses (e.g., Debus-Radziszewski, Wallach, van Leusen)

Several named reactions have become cornerstones of imidazole synthesis. The Debus-Radziszewski synthesis , first reported in 1858, is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring. This method is versatile and can be used to produce a variety of substituted imidazoles.

The Wallach synthesis provides a route to chloroimidazoles. It involves the reaction of an N,N'-disubstituted oxamide with phosphorus oxychloride, followed by reduction. This method is particularly useful for producing 1,2-disubstituted chloroimidazoles.

The van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction allows for the preparation of imidazoles from aldimines through a [3+2] cycloaddition. A three-component variation of this reaction, where the aldimine is generated in situ from an aldehyde and a primary amine, further enhances its utility.

Classical Synthesis Reactants Product Type Key Features
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaSubstituted ImidazolesMulticomponent reaction, versatile for C-substitution.
Wallach N,N'-Disubstituted Oxamide, POCl₃ChloroimidazolesProvides access to specifically substituted chloroimidazoles.
van Leusen Aldimine, Tosylmethyl isocyanide (TosMIC)1,4,5-Trisubstituted ImidazolesUtilizes a versatile reagent and can be performed as a three-component reaction.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency in building molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly substituted imidazoles. These reactions often involve the one-pot combination of an aldehyde, a 1,2-dicarbonyl compound (like benzil), and a source of ammonia (such as ammonium acetate). The use of microwave irradiation and various catalysts, including N-heterocyclic carbenes (NHCs), can enhance the efficiency and yield of these reactions. These approaches are highly valued for their atom economy and the ability to rapidly generate libraries of diverse imidazole derivatives.

N-Arylation Methods for Imidazoles

The introduction of the 5-chloro-2-nitrophenyl group onto the imidazole nitrogen is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation reactions.

Routes Involving Halogenated Nitroaromatic Precursors

The most direct route to 1-(5-chloro-2-nitrophenyl)-1H-imidazole involves the N-arylation of imidazole with a suitable halogenated nitroaromatic precursor, such as 1-bromo-5-chloro-2-nitrobenzene or 1,5-dichloro-2-nitrobenzene. This transformation is often facilitated by transition metal catalysis, with copper and palladium being the most commonly employed metals.

Copper-catalyzed N-arylation , often referred to as the Ullmann condensation, is a classical method that has seen significant improvements with the development of various ligands and milder reaction conditions. These reactions typically involve heating the imidazole with the aryl halide in the presence of a copper catalyst and a base.

Palladium-catalyzed N-arylation , or Buchwald-Hartwig amination, offers another powerful tool for forming the C-N bond. These reactions often proceed under milder conditions and with a broader substrate scope compared to traditional Ullmann couplings. The choice of ligand is crucial for the success of these reactions, particularly when dealing with electron-deficient aryl halides. For unsymmetrical imidazoles, palladium catalysis can offer high regioselectivity for the N1-arylation.

Catalyst System Aryl Halide Key Features
Copper-based Aryl iodides, bromides, and sometimes chloridesTraditional method, often requires higher temperatures, ligand development has improved conditions.
Palladium-based Aryl bromides, chlorides, and triflatesMilder reaction conditions, high functional group tolerance, excellent regioselectivity with appropriate ligands.

The presence of a nitro group at the ortho position of the halogenated precursor can activate the substrate towards nucleophilic aromatic substitution (SNA_r), potentially allowing the reaction to proceed even without a metal catalyst under strong basic conditions, although yields and selectivity may be lower.

Condensation Reactions for Substituted Imidazoles

An alternative strategy involves the construction of the imidazole ring with the N-aryl substituent already in place. This can be achieved through condensation reactions where one of the components already bears the 5-chloro-2-nitrophenyl group. For instance, a primary amine, 5-chloro-2-nitroaniline, could in principle be a starting material in a reaction that forms the imidazole ring, such as a modified Debus-Radziszewski synthesis.

Functionalization of the Imidazole Ring and Phenyl Moiety

Further modifications to the this compound scaffold can be achieved through various functionalization reactions on both the imidazole and the phenyl rings.

The imidazole ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitrophenyl group will deactivate the ring towards these reactions. Direct C-H arylation of the imidazole ring at the C2, C4, and C5 positions is also possible using palladium catalysis, allowing for the introduction of additional aryl groups.

The phenyl moiety offers several handles for functionalization. The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further modified through a wide range of reactions, including diazotization and Sandmeyer reactions. The chloro substituent can also be a site for further transformations, such as cross-coupling reactions, although the presence of the ortho-nitro group can influence its reactivity.

In a related context, the nitration of a pre-existing chloro-substituted N-phenylimidazole is another potential route. For example, the nitration of 1-(5-chloro-phenyl)-1H-imidazole would likely lead to a mixture of isomers, with the directing effects of the imidazole and chloro substituents influencing the position of the incoming nitro group.

Strategies for Introducing Nitro Groups

The introduction of a nitro group onto the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

One common industrial route involves the nitration of 1,4-dichlorobenzene. This precursor is treated with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction proceeds to yield 1,4-dichloro-2-nitrobenzene, the direct precursor for the subsequent N-arylation step wikipedia.org.

Alternatively, if starting with 1-phenylimidazole, a direct nitration strategy could be employed. Studies on the nitration of 1-phenylimidazole in sulfuric acid have shown that substitution occurs on the phenyl ring rsc.org. The regioselectivity of this reaction is governed by the directing effects of the imidazole substituent. Under the strongly acidic conditions required for nitration, the imidazole ring is protonated, forming an imidazolium cation. This cationic group acts as a deactivating, meta-directing group through a strong inductive effect. Consequently, nitration would be expected to occur primarily at the meta-positions of the phenyl ring.

Table 1: Comparison of Nitration Strategies

Starting MaterialReagentsKey IntermediatePrimary Advantage
1,4-DichlorobenzeneHNO₃ / H₂SO₄1,4-Dichloro-2-nitrobenzeneHigh-yielding, uses readily available starting materials wikipedia.org.
1-PhenylimidazoleHNO₃ / H₂SO₄1-(3-Nitrophenyl)-1H-imidazoleDirect functionalization of the core scaffold.

Regioselective Chlorination Strategies

Regioselective chlorination is essential to achieve the specific 5-chloro substitution pattern on the 2-nitrophenyl ring. This is most efficiently accomplished by using a starting material that already contains the desired chlorine atom, as described in the nitration of 1,4-dichlorobenzene wikipedia.org.

However, if one were to synthesize the target compound by chlorinating a precursor such as 1-(2-nitrophenyl)-1H-imidazole, the regioselectivity would be dictated by the combined directing effects of the substituents already present on the benzene ring. In an electrophilic aromatic substitution reaction like chlorination, the nitro group is a powerful deactivating and meta-directing group rsc.orgpearson.comwikipedia.orgvibrantpharma.com. It withdraws electron density from the ring, particularly at the ortho and para positions, making the meta position the least deactivated site for electrophilic attack rsc.orgwikipedia.org.

Simultaneously, the N-imidazolyl group, when protonated under acidic reaction conditions, also acts as a deactivating, meta-directing group. Therefore, on the 1-(2-nitrophenyl)-1H-imidazole scaffold, both the nitro group at position 2 and the imidazolium group at position 1 would direct an incoming electrophile to the 5-position, which is meta to both substituents. This convergence of directing effects would strongly favor the formation of the desired this compound isomer.

Mechanistic Investigations of Reaction Pathways

The formation of the C-N bond between the imidazole nitrogen and the phenyl ring is the key step in assembling this compound. This transformation is typically achieved through nucleophilic aromatic substitution (SNA_r) or transition-metal-catalyzed cross-coupling reactions.

Proposed Reaction Mechanisms for Compound Formation

The most direct synthesis involves the reaction of imidazole with 1,4-dichloro-2-nitrobenzene. The mechanism for this reaction is a classic Nucleophilic Aromatic Substitution (SNA_r) wikipedia.orgechemi.com.

Nucleophilic Aromatic Substitution (SNA_r): This pathway is highly favored because the starting material, 1,4-dichloro-2-nitrobenzene, is strongly activated for nucleophilic attack. The electron-withdrawing nitro group ortho to one of the chlorine atoms significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile like imidazole stackexchange.com. The key steps are:

Addition of Nucleophile: The imidazole nitrogen attacks the carbon atom bearing the chlorine at the C1 position (ortho to the nitro group). This position is more activated than the C4 position. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Stabilization: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is what makes the reaction feasible.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

An alternative approach involves transition-metal catalysis, such as copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination) N-arylation.

Copper-Catalyzed N-Arylation (Ullmann Reaction): The general mechanism for the copper-catalyzed N-arylation of imidazoles involves the following proposed cycle:

Formation of a copper(I)-imidazolate complex from imidazole and a Cu(I) salt in the presence of a base.

Oxidative addition of the aryl halide (1,4-dichloro-2-nitrobenzene) to the Cu(I) center to form a Cu(III) intermediate.

Reductive elimination from the Cu(III) intermediate to form the C-N bond of the product and regenerate the active Cu(I) catalyst.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The catalytic cycle for palladium-catalyzed N-arylation is well-established and generally proceeds through these steps:

Oxidative Addition: The aryl halide adds to a low-valent palladium(0) complex to form a Pd(II) intermediate.

Association and Deprotonation: Imidazole coordinates to the Pd(II) complex, and a base removes the N-H proton to form a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-arylated imidazole product and regenerating the Pd(0) catalyst nih.govmit.edu.

Influence of Reaction Conditions and Catalysis

The efficiency and outcome of the synthesis of this compound are highly dependent on the chosen reaction conditions and catalytic system.

For the SNA_r pathway , the reaction is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can solvate the charged Meisenheimer intermediate. The presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the imidazole, thereby increasing its nucleophilicity. Elevated temperatures are often necessary to overcome the activation energy of the reaction.

For metal-catalyzed reactions , the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Catalyst System: Both copper and palladium catalysts are effective for N-arylation of imidazoles nih.gov. Copper-based systems (e.g., CuI, Cu₂O) are often less expensive but may require higher temperatures and specific ligands nih.gov. Palladium-based systems, often utilizing bulky electron-rich phosphine ligands, can be highly efficient even at lower temperatures and catalyst loadings nih.govmit.edu. Mechanistic studies have shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, an effect that can be overcome by pre-heating the palladium source and ligand before adding the imidazole substrate nih.govmit.edu.

Ligands: In copper-catalyzed reactions, ligands such as 1,10-phenanthroline derivatives can significantly accelerate the reaction rate scirp.org. In palladium-catalyzed couplings, biaryl phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps nih.govmit.edu.

Base and Solvent: The choice of base is crucial for deprotonating the imidazole. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The solvent must be compatible with the catalyst system and reagents, with polar aprotic solvents like dioxane, toluene, or DMF being frequently used.

Table 2: Influence of Reaction Parameters on N-Arylation of Imidazoles

ParameterInfluence on ReactionCommon Choices/Conditions
CatalystDetermines reaction pathway and efficiency.CuI, Pd₂(dba)₃, Pd(OAc)₂ nih.govmit.edu
LigandStabilizes the metal center and facilitates key mechanistic steps.Phenanthrolines (for Cu), Biaryl Phosphines (for Pd) nih.govscirp.org
BaseDeprotonates imidazole to increase nucleophilicity.K₂CO₃, Cs₂CO₃, K₃PO₄
SolventAffects solubility and stability of reactants and intermediates.DMF, DMSO, Dioxane, Toluene
TemperatureProvides energy to overcome the activation barrier; influences reaction rate.Typically elevated (80-150 °C)

Advanced Spectroscopic and Structural Characterization of 1 5 Chloro 2 Nitrophenyl 1h Imidazole

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-(5-chloro-2-nitrophenyl)-1H-imidazole, the FTIR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the imidazole (B134444) ring, the chloro-substituted aromatic ring, and the nitro group.

While a specific, experimentally recorded spectrum for this compound is not available in the reviewed literature, the expected vibrational modes can be predicted based on data from analogous structures. researchgate.netresearchgate.net Key absorptions would include C-H stretching from both the aromatic and imidazole rings, C=N and C=C stretching vibrations within the rings, and the characteristic symmetric and asymmetric stretching of the nitro (NO₂) group. The presence of the C-Cl bond would also result in a characteristic stretching vibration in the lower frequency region of the spectrum.

Table 1: Expected FTIR Vibrational Modes for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3150-3000 C-H Stretching Aromatic & Imidazole Rings
1600-1450 C=C & C=N Stretching Aromatic & Imidazole Rings
1550-1500 Asymmetric NO₂ Stretching Nitro Group
1350-1300 Symmetric NO₂ Stretching Nitro Group
800-600 C-Cl Stretching Chloro-Aromatic Group

These expected peaks, when combined, would provide a unique vibrational fingerprint for the compound, confirming the presence of all its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical shift, splitting pattern (multiplicity), and integration of signals provide detailed information about the number and connectivity of protons in a molecule. researchgate.netchemicalbook.com For this compound, distinct signals are expected for the protons on the imidazole ring and the substituted phenyl ring.

Although a complete, published ¹H NMR spectrum for this specific compound could not be located, the anticipated chemical shifts can be inferred. The protons on the imidazole ring typically appear in the aromatic region (around 7-8 ppm). researchgate.netrsc.org The three protons on the 5-chloro-2-nitrophenyl ring would also resonate in this region, with their specific shifts and coupling patterns dictated by the electronic effects of the chloro and nitro substituents. The nitro group's strong electron-withdrawing nature would deshield adjacent protons, shifting them downfield.

Table 2: Predicted ¹H NMR Spectral Assignments for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Proton Assignment
Downfield (Aromatic Region) Singlet Imidazole H-2
Downfield (Aromatic Region) Singlet/Doublet Imidazole H-4/H-5
Downfield (Aromatic Region) Singlet/Doublet Imidazole H-4/H-5
Downfield (Aromatic Region) Doublet Phenyl H-3
Downfield (Aromatic Region) Doublet of Doublets Phenyl H-4

Note: Specific ppm values and coupling constants (J) require experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and electronic environment. rsc.orgchemicalbook.com

An experimental ¹³C NMR spectrum for this compound is not available in the surveyed literature. However, one can predict the expected chemical shift regions. The spectrum would show nine distinct signals: three for the imidazole carbons and six for the carbons of the substituted phenyl ring. The carbons of the imidazole ring typically resonate between 115 and 140 ppm. researchgate.net The carbons of the phenyl ring would appear in a similar range, with the carbon atom attached to the nitro group (C-2) being significantly deshielded (shifted downfield) and the carbon attached to the chlorine atom (C-5) also showing a characteristic shift.

Table 3: Predicted ¹³C NMR Spectral Assignments for this compound

Predicted Chemical Shift (δ, ppm) Carbon Assignment
115-145 Imidazole C-2, C-4, C-5
120-150 Phenyl C-1, C-3, C-4, C-5, C-6

Note: Specific ppm values require experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study molecules with chromophores, such as aromatic rings and conjugated systems. The spectrum of this compound is expected to show absorptions characteristic of π→π* transitions within the imidazole and nitrophenyl rings. researchgate.net

While specific experimental λmax values for this compound have not been reported in the available literature, the presence of the conjugated system formed by the two rings would likely result in strong absorption bands in the UV region. The nitro group, in particular, is a strong chromophore that would contribute significantly to the absorption profile. actachemicamalaysia.com

Table 4: Expected Electronic Transitions for this compound

Wavelength Range (nm) Transition Type Associated Chromophore
200-400 π→π* Imidazole Ring

Note: Specific λmax and molar absorptivity (ε) values require experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. researchgate.net

The molecular formula of this compound is C₉H₆ClN₃O₂. Its exact monoisotopic mass would be approximately 223.0148 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Although a published mass spectrum for this specific compound was not found, a plausible fragmentation pathway can be proposed based on its structure. Common fragmentation patterns for such molecules include the loss of the nitro group (NO₂, 46 Da), cleavage of the bond between the phenyl and imidazole rings, and loss of the chlorine atom. nist.govnih.gov

Table 5: Plausible Mass Spectrometry Fragments for this compound

m/z Value (approx.) Ion Identity
223/225 [M]⁺ (Molecular Ion)
177/179 [M - NO₂]⁺
156 [C₉H₆N₃O₂]⁺ (Loss of Cl)
126 [C₆H₃ClNO]⁺ or related fragments

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and revealing its solid-state conformation.

There is no published crystal structure for this compound in the Cambridge Structural Database or other surveyed resources. If a suitable crystal were obtained, the analysis would reveal key structural parameters. nih.govnih.gov Of particular interest would be the dihedral angle between the planes of the imidazole and the nitrophenyl rings, which is influenced by steric hindrance and electronic interactions. The analysis would also detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.net

Table 6: Structural Parameters Obtainable from X-ray Crystallography

Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ) Basic dimensions of the crystal lattice
Space Group Symmetry of the crystal packing
Bond Lengths & Angles Precise intramolecular geometry
Torsion Angles Conformational details of the molecule

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available. A detailed description of the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal lattice, would be contingent on the determination of its crystal structure.

Conformational Analysis and Dihedral Angles

A conformational analysis, including the measurement of key dihedral angles between the imidazole and the 5-chloro-2-nitrophenyl rings, cannot be performed without experimental crystallographic data or computational chemistry studies. Such an analysis would reveal the three-dimensional arrangement of the molecule in the solid state.

Comparison of Experimental and Theoretically Predicted Structures

A comparison between the experimentally determined structure (typically from X-ray crystallography) and a theoretically predicted structure (often calculated using methods like Density Functional Theory, DFT) is not possible as neither dataset is available for this compound. This comparative analysis is crucial for validating theoretical models and understanding the electronic and steric effects influencing the molecular geometry.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to complete this advanced characterization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(5-chloro-2-nitrophenyl)-1H-imidazole, DFT calculations offer a deep understanding of its intrinsic electronic properties and predict its behavior in chemical reactions.

Electronic Structure Analysis (Frontier Molecular Orbitals, Natural Bond Orbitals)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between HOMO and LUMO (Egap) is a significant parameter for molecular stability; a smaller gap suggests higher reactivity. researchgate.net For molecules with similar structures, the HOMO is often located on electron-rich regions, while the LUMO is concentrated on electron-deficient areas. nih.gov In this compound, the nitro group and the chloro-substituted phenyl ring are expected to significantly influence the distribution and energies of these orbitals.

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Egap (LUMO-HOMO) Energy difference between LUMO and HOMOA key indicator of chemical reactivity and kinetic stability. researchgate.net
NBO Interactions Hyperconjugative charge transfer between orbitalsReveals intramolecular electronic delocalization and stabilization. acadpubl.eu

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which aids in the structural confirmation of synthesized compounds. researchgate.netbhu.ac.in

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the vibrational frequencies of different functional groups. For this compound, characteristic peaks for C-H, C=N, C=C, C-Cl, and N-O (from the nitro group) stretching and bending vibrations would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict 1H and 13C NMR chemical shifts. researchgate.net These theoretical values are compared with experimental data to confirm the molecular structure. The electronic environment of each proton and carbon atom, influenced by the chloro and nitro substituents, would determine its predicted chemical shift.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net The calculations identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from HOMO to LUMO or other nearby orbitals. researchgate.net

Global Reactivity Descriptors and Chemical Hardness

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity. orientjchem.org

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. orientjchem.org

These parameters are instrumental in comparing the reactivity of different derivatives and understanding their potential roles in chemical reactions. orientjchem.org

DescriptorFormulaInterpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to deformation of electron cloud; higher η means lower reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2The escaping tendency of electrons from an equilibrium system.
Electronegativity (χ) The power of a molecule to attract electrons to itself.
Global Softness (S) 1 / (2η)The reciprocal of hardness; higher S means higher reactivity.
Electrophilicity Index (ω) μ² / (2η)A measure of the energy lowering due to maximal electron flow.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential pharmacological activities. arabjchem.orgresearchgate.net

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking simulations place this compound into the active site of a target protein to predict its binding conformation and affinity. researchgate.net The results are often expressed as a binding energy or docking score, where a lower value indicates a more favorable and stable interaction. nih.gov These studies can identify potential biological targets for the compound by screening it against various proteins involved in disease pathways. nih.gov For example, imidazole (B134444) derivatives have been docked against targets like receptor tyrosine kinases or microbial enzymes to explore their potential as anticancer or antimicrobial agents. nih.gov

Elucidation of Specific Amino Acid Interactions and Hydrogen Bond Formation

Beyond predicting the binding pose, docking analysis provides a detailed map of the intermolecular interactions between the ligand and the amino acid residues in the receptor's active site. nih.gov

Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms). The imidazole and nitro groups of the title compound are potential sites for hydrogen bonding. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the phenyl ring) and hydrophobic amino acid residues.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or histidine.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms in the protein's active site.

By identifying these specific interactions, researchers can understand the basis for the compound's binding affinity and selectivity, which is essential for rational drug design. nih.gov

Interaction TypePotential Groups in this compoundPotential Amino Acid Residues
Hydrogen Bonding Imidazole nitrogen atoms, Nitro group oxygen atomsSerine, Threonine, Tyrosine, Histidine, Aspartate, Glutamate
Hydrophobic Phenyl ring, Imidazole ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Pi-Pi Stacking Phenyl ring, Imidazole ringPhenylalanine, Tyrosine, Histidine, Tryptophan
Halogen Bonding Chloro groupElectron-rich atoms (e.g., backbone carbonyl oxygen)

Molecular Dynamics (MD) Simulations for System Stability

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the stability of a molecular system by analyzing various parameters, including the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The stability of the compound is typically assessed by monitoring the RMSD of the molecule's backbone atoms relative to their initial positions. A stable system is characterized by an RMSD value that reaches a plateau, indicating that the molecule has reached an equilibrium state and is not undergoing significant conformational changes. Similarly, RMSF analysis provides information on the flexibility of individual atoms or groups of atoms within the molecule. Regions with higher RMSF values indicate greater flexibility.

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters (Note: This table is illustrative as specific experimental data for this compound is not available. The values represent typical findings for similar small organic molecules.)

Simulation ParameterValueDescription
Simulation Time100 nsThe total duration of the simulation.
Average RMSD1.5 ÅThe average deviation of the molecule's backbone from its initial structure, indicating stability.
Average RMSF0.8 ÅThe average fluctuation of individual atoms, indicating the degree of flexibility.
Number of Hydrogen Bonds1-2The typical number of hydrogen bonds formed with surrounding water molecules, contributing to stability.

Quantum Chemical Parameters and Structure-Property Relationships

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods provide key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap. These parameters are fundamental to understanding the chemical reactivity and kinetic stability of a compound.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

For this compound, DFT calculations would reveal how the electron-withdrawing nature of the chloro and nitro groups influences the electron distribution across the molecule and affects its HOMO-LUMO energies. This, in turn, provides insights into its potential interactions and reactivity in chemical reactions. Structure-property relationships derived from these parameters can help in predicting the behavior of the molecule in various chemical and biological systems.

Interactive Data Table: Calculated Quantum Chemical Parameters (Note: This table is illustrative as specific experimental data for this compound is not available. The values are representative of DFT calculations on similar nitroaromatic imidazole compounds.)

Quantum Chemical ParameterCalculated Value (eV)Significance
HOMO Energy-6.8Indicates the electron-donating capacity.
LUMO Energy-2.5Indicates the electron-accepting capacity.
HOMO-LUMO Energy Gap (ΔE)4.3Reflects the chemical reactivity and kinetic stability of the molecule.
Electronegativity (χ)4.65A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.15A measure of resistance to change in electron distribution.

Chemical Reactivity and Derivatization Pathways

Exploration of Functional Group Transformations

The reactivity of 1-(5-chloro-2-nitrophenyl)-1H-imidazole is centered on the transformations of its nitro and chloro groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring, making it susceptible to certain nucleophilic substitution reactions.

Reduction of the Nitro Group: A key transformation is the reduction of the ortho-nitro group to an amino group, yielding 1-(2-amino-5-chlorophenyl)-1H-imidazole. This reaction is a critical step in the synthesis of various heterocyclic systems. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reducing agents such as iron powder in acidic media (e.g., acetic acid or in the presence of ammonium chloride) and tin(II) chloride (SnCl₂) are also effective and can offer chemoselectivity. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org The resulting ortho-phenylenediamine derivative is a versatile intermediate for further cyclization reactions.

Nucleophilic Aromatic Substitution: The chloro group on the phenyl ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chloro group is enhanced by the presence of the electron-withdrawing nitro group. However, the position of the chloro group (meta to the nitro group) makes it less activated compared to an ortho or para relationship. Displacement of the chloro group by various nucleophiles can lead to a range of substituted analogs.

Synthesis and Characterization of Novel Analogs and Derivatives

The core structure of this compound allows for the systematic synthesis of novel analogs through variations in substitution patterns and the application of lead optimization principles in medicinal chemistry.

The synthesis of analogs of this compound can be achieved by modifying the substituents on both the phenyl and imidazole (B134444) rings. Variations on the phenyl ring can be introduced either by starting with differently substituted anilines or through substitution reactions on the pre-formed molecule. For instance, replacement of the chloro group with other halogens or functional groups can be explored.

On the imidazole ring, substitutions at the C2, C4, and C5 positions can be achieved through various synthetic methodologies. The synthesis of substituted imidazoles often involves multi-component reactions or the cyclization of appropriately functionalized precursors. The characterization of these novel analogs relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.

In the context of drug discovery, this compound and its derivatives can serve as scaffolds for lead optimization. Design principles focus on modifying the structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new analogs. For example, the electronic and steric properties of substituents on the phenyl ring can be systematically varied to probe their interactions with biological targets. Computational methods, such as molecular docking and pharmacophore modeling, can aid in predicting the binding modes of these compounds and prioritizing synthetic targets.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate is most prominently demonstrated in its use as a precursor for fused heterocyclic systems and as a building block in the assembly of medicinal chemistry scaffolds.

Benzimidazoles: The reduction of the nitro group in this compound to form 1-(2-amino-5-chlorophenyl)-1H-imidazole is the gateway to the synthesis of benzimidazoles. The resulting ortho-diamine functionality can undergo intramolecular cyclization reactions. For example, treatment with various one-carbon synthons like formic acid or aldehydes can lead to the formation of a new imidazole ring fused to the phenyl ring, resulting in a benzimidazole (B57391) structure. organic-chemistry.org The synthesis of benzimidazoles is a well-established area of heterocyclic chemistry, with numerous methods available for the cyclization step. scispace.com

Imidazoquinoxalines: While direct synthesis of imidazoquinoxalines from this compound is less commonly reported, the precursor 1-(2-amino-5-chlorophenyl)-1H-imidazole can theoretically serve as a building block for such structures. The synthesis of imidazoquinoxalines often involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound or its equivalent, followed by further cyclization. The amino group of the imidazole precursor could potentially react to form the quinoxaline ring system.

Anticancer Activity

In Vitro Cytotoxicity on Cancer Cell Lines:No data available.

An Article on the Biological and Mechanistic Properties of this compound

This article details the in vitro biological activities and mechanistic insights of the chemical compound this compound and its related analogs. The content is structured to focus exclusively on specific molecular interactions and cellular effects as identified in scientific research.

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies

The synthesis of 1-aryl-1H-imidazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. However, the future development of synthetic methodologies for 1-(5-chloro-2-nitrophenyl)-1H-imidazole is likely to focus on improving efficiency, sustainability, and access to a wider range of derivatives.

Current synthetic strategies often involve the condensation of an appropriate substituted o-phenylenediamine (B120857) with a suitable aldehyde, followed by N-arylation. For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved by reacting 4-chloro-o-phenylenediamine with various aromatic aldehydes. nih.gov This approach could be adapted for the synthesis of the target compound.

Future research will likely explore the use of more environmentally friendly and "green" chemical methods. This could include the application of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in the preparation of similar benzimidazole (B57391) derivatives. nih.gov Furthermore, the development of one-pot, multi-component reactions would offer a more streamlined and atom-economical approach to synthesizing this and related compounds. core.ac.uk The exploration of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could also provide more efficient and versatile routes to functionalized derivatives. nih.gov

Table 1: Potential Future Synthetic Approaches for this compound

MethodologyPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, and enhanced reaction control.
One-Pot, Multi-Component ReactionsIncreased efficiency, reduced waste, and simplified purification processes.
Advanced Catalytic SystemsGreater functional group tolerance, milder reaction conditions, and access to novel derivatives.

Advanced Mechanistic Studies on Biological Targets

The biological activity of nitroimidazole compounds is often attributed to the reductive activation of the nitro group within target organisms, leading to the formation of cytotoxic radical species. nih.gov While this general mechanism is understood, detailed mechanistic studies on the specific interactions of this compound with biological targets are a crucial area for future investigation.

Given the structural similarities to other biologically active nitroaromatic compounds, it is plausible that this molecule could exhibit antimicrobial or anticancer properties. nih.govnih.gov Future research should focus on identifying the specific enzymes and cellular pathways that are targeted by this compound. Techniques such as molecular docking and in vitro enzymatic assays can be employed to elucidate the binding modes and inhibitory mechanisms against potential targets like dihydrofolate reductase, which has been identified as a target for similar benzimidazole derivatives. nih.govresearchgate.net

Understanding the structure-activity relationships (SAR) will be paramount. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects. nih.gov This knowledge is essential for the rational design of more potent and selective compounds.

Rational Design of New Derivatives with Enhanced Specificity

Building upon a solid understanding of its synthesis and mechanism of action, the rational design of new derivatives of this compound represents a promising avenue for future research. The goal of such design efforts would be to enhance the compound's specificity for its biological target, thereby increasing its therapeutic efficacy while minimizing off-target effects. rsc.org

One approach involves the introduction of various substituents at different positions of the imidazole (B134444) and phenyl rings. For example, the synthesis of a series of 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives has been explored to develop new anti-cancer agents. rsc.org A similar strategy could be applied to the target compound, exploring the impact of different functional groups on its biological activity.

The design of "hybrid molecules," where the this compound scaffold is combined with other pharmacophores, is another promising direction. This approach has been successfully used to develop new antiprotozoal agents based on benzimidazole derivatives. nih.gov By leveraging the known activities of other molecular fragments, it may be possible to create novel compounds with synergistic or enhanced therapeutic properties.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, the integration of these approaches will be critical for accelerating the discovery and development of new applications.

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to predict the biological activities and binding affinities of virtual libraries of derivatives. nih.gov This in silico screening can help to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, computational studies have been instrumental in identifying potential inhibitors of E. coli DNA Gyrase B among benzimidazole derivatives. nih.gov

Experimental validation of the computational predictions is then essential to confirm the activities and refine the models. This iterative cycle of prediction and experimentation can lead to a more rapid and efficient optimization of the lead compound. The combination of computational design and experimental synthesis has already proven effective in the development of novel antibacterial agents based on imidazole and benzimidazole scaffolds. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-chloro-2-nitrophenyl)-1H-imidazole, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted aryl aldehydes and amines, analogous to methods reported for structurally similar imidazoles. For example, multi-component reactions under reflux conditions with catalysts like ammonium acetate in acetic acid are common . Purification typically involves silica gel chromatography, and yields (60–85%) depend on substituent electronic effects. For nitro-substituted derivatives, maintaining anhydrous conditions is critical to avoid side reactions. Characterization via FT-IR (e.g., C=N stretch at 1600–1650 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) is essential .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of FT-IR, NMR, and elemental analysis is standard. For example:

  • FT-IR : Confirm nitrogroup presence (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and imidazole ring vibrations (C–N stretches at 1250–1300 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (e.g., nitro-substituted phenyl at δ 8.1–8.3 ppm) and imidazole protons (δ 7.0–7.5 ppm). ¹³C NMR identifies quaternary carbons (e.g., C–Cl at ~110 ppm, C–NO₂ at ~150 ppm) .
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What biological activities are associated with structurally related nitroimidazole derivatives?

  • Methodological Answer : Nitroimidazoles often exhibit antifungal and antimicrobial properties. For instance, sertaconazole nitrate (a related imidazole) targets fungal lanosterol demethylase via its nitro and chloro substituents . Researchers should screen this compound against standard microbial strains (e.g., Candida albicans) using broth microdilution assays (MIC values) and compare results to known derivatives like miconazole .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of multi-substituted imidazole derivatives like this compound?

  • Methodological Answer : Regioselectivity in imidazole synthesis is influenced by catalyst choice and substituent positioning. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at the 4- or 5-position of the imidazole ring . For example, using Pd(OAc)₂ with a phosphine ligand (e.g., XPhos) in toluene at 80°C can achieve >90% selectivity for the desired isomer. Computational modeling (DFT) of transition states can further predict regiochemical outcomes .

Q. How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts deviating by >0.5 ppm) may arise from solvation effects or crystal packing. Use solvent-correction models in DFT software (e.g., Gaussian with PCM solvation) to refine predictions. Cross-validate with X-ray crystallography (e.g., C–Cl bond length ~1.73 Å) if single crystals are obtainable .

Q. What strategies optimize the compound’s stability during storage and reaction conditions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature increases sensitivity to light and heat. Store the compound in amber vials at –20°C under inert gas. During reactions, avoid strong bases or reducing agents that may degrade the nitro group. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., replace Cl with CF₃ or adjust nitro positioning) and assay bioactivity. For example:

  • Antifungal SAR : Chloro at position 5 and nitro at position 2 (ortho to imidazole) may enhance membrane penetration .
  • Fluorescent analogs : Introduce triphenylamine groups for imaging applications, as seen in phenanthroimidazole derivatives .

Q. What advanced techniques elucidate the compound’s mechanistic role in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-nitro) to track metabolic pathways via LC-MS. For enzyme inhibition studies, perform kinetic assays (e.g., IC₅₀ determination) and molecular docking (AutoDock Vina) to predict binding modes to target proteins like cytochrome P450 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.